N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzothiazole and triazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of benzothiazole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
The molecular formula for this compound is C16H18N4S2 with a molecular weight of 350.47 g/mol. The structure includes a benzothiazole moiety which is critical for its biological activity.
Benzothiazole derivatives often exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Many benzothiazole compounds inhibit key enzymes involved in disease processes. For instance, they may target enzymes in the metabolic pathways of pathogens or cancer cells.
- Interaction with DNA : Some derivatives can intercalate into DNA or disrupt its function, leading to cell death in rapidly dividing cells such as cancer cells.
Anti-Tubercular Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anti-tubercular activity. For example:
- A series of synthesized benzothiazole derivatives were tested against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Compound | IC50 (μM) | MIC (μg/mL) |
---|---|---|
7a | 7.7 ± 0.8 | 0.08 |
7b | NT | 0.32 |
INH | 0.2 | — |
Anti-Cancer Activity
Benzothiazole derivatives have also been investigated for their anti-cancer properties:
- Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole compounds has been explored in various models:
- These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies highlight the efficacy of benzothiazole derivatives in treating various conditions:
- Study on Anti-Tubercular Activity : A recent review detailed the synthesis and evaluation of new benzothiazole-based anti-tubercular agents showing promising results against resistant strains of M. tuberculosis .
- Cancer Cell Line Studies : Research indicated that certain benzothiazole derivatives demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting their potential as chemotherapeutic agents .
- Inflammation Models : Experimental models showed that benzothiazole compounds reduced inflammation markers significantly when administered in vivo .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-10-15(16(25)21-17-19-11-6-2-4-8-13(11)26-17)22-23-24(10)18-20-12-7-3-5-9-14(12)27-18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIOQNAUDLLINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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